molecular formula C7H10NO3P B1267361 4-Aminobenzylphosphonic acid CAS No. 5424-27-1

4-Aminobenzylphosphonic acid

Cat. No. B1267361
CAS RN: 5424-27-1
M. Wt: 187.13 g/mol
InChI Key: NEKHKXMBGWNTOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-aminobenzylphosphonic acid and its derivatives involves several key steps and methodologies. One approach involves the cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, leading to the formation of azoxybenzene and azobenzene derivatives, an example of an intramolecular redox reaction (Boduszek & Halama, 1998). Another method includes the synthesis of 4-nitrobenzylphosphonic acid, structurally characterized by various spectroscopic techniques, revealing insights into the molecular arrangement and stability of the compound (Wilk et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-aminobenzylphosphonic acid and its analogs has been elucidated through techniques such as vibrational spectroscopy and X-ray diffraction. Studies have shown that these compounds can form helical chains and exhibit significant electrostatic interactions, contributing to their crystal lattice stability. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Wilk et al., 2014).

Chemical Reactions and Properties

4-Aminobenzylphosphonic acid undergoes various chemical reactions, highlighting its versatility and reactivity. For instance, it can be covalently grafted onto surfaces through electrooxidation processes, as demonstrated in the modification of glassy carbon electrodes. This property is particularly interesting for the development of sensors and other electrochemical devices (Yang, Liu, & Dong, 2005).

Physical Properties Analysis

The physical properties of 4-aminobenzylphosphonic acid derivatives, such as their thermal stability and molecular weight, have been extensively studied. These properties are influenced by the molecular structure and the specific functional groups present in the compound. For example, oligomers derived from related compounds exhibit high thermal stability and semiconductor-like electrical conductivity, which could be beneficial for various technological applications (Kaya & Bilici, 2006).

Chemical Properties Analysis

The chemical properties of 4-aminobenzylphosphonic acid, such as its reactivity with different chemical reagents and its behavior in various chemical reactions, are crucial for its potential applications in synthesis and material science. The compound's ability to undergo reactions like amine oxidation and the Kolbe-like reaction indicates its potential for further functionalization and incorporation into more complex molecules or materials (Yang, Liu, & Dong, 2005).

Scientific Research Applications

Electrochemical Applications

4-Aminobenzylphosphonic acid (4-ABPA) has been used in electrochemistry, specifically for modifying glassy carbon electrodes. The substance undergoes covalent grafting on the electrode through oxidation processes in aqueous solutions, showcasing its potential in electrochemical applications and sensor development (Yang, Liu, & Dong, 2005).

Peptide Synthesis

Research has explored the incorporation of α-aminobenzylphosphonic acid into peptide chains. This is significant in the field of biochemistry, particularly in the synthesis of peptide analogs and understanding the reactivity of aminophosphonic acids (Yamauchi, Kinoshita, & Imoto, 1972).

Inhibition of Enzymatic Activities

4-Aminobenzylphosphonic acid derivatives have been studied as inhibitors of enzymes like phenylalanine ammonia-lyase. This research is crucial for understanding plant biochemistry and developing strategies for inhibitor synthesis (Zoń, Amrhein, & Gancarz, 2002).

Herbicidal Activities

Certain aminobenzylphosphonic acids demonstrate notable herbicidal activity, representing a class of effective herbicides in agricultural science. This is particularly relevant for the development of new agrichemicals (Kafarski et al., 1995).

Surface Functionalization and Corrosion Resistance

4-Aminobenzylphosphonic acid is also used in the surface functionalization of materials like stainless steel. This has implications in improving corrosion resistance, a key aspect in material science and engineering (Le, Zeb, Jégou, & Berthelot, 2012).

Purification of Enzymes

It has been utilized in the purification of enzymes such as human liver alkaline phosphatase, contributing to advancements in biochemistry and enzyme research (Seargeant & Stinson, 1979).

Crystal Structure and Computational Studies

Studies on the crystal structure and computational analysis of 4-nitrobenzylphosphonic acid, a related compound, provide insights into molecular interactions, useful in the field of crystallography and material science (Wilk et al., 2014).

Synthesis of Dipeptides

The chemical has been instrumental in synthesizing dipeptides containing aminobenzylphosphonic acid, contributing to peptide chemistry and pharmaceutical research (Gilmore & McBride, 1974).

Medical Applications

While excluding drug use and dosage details, it's important to note that research into aminobenzylphosphonic acids and their derivatives has implications in medical chemistry, particularly in designing molecules with potential biological activity, including anticancer properties (Ali et al., 2022).

Synthesis of Phosphonates

4-Aminobenzylphosphonic acid is used in the synthesis of phosphonates, expanding its applications in organic chemistry and pharmaceutical development (Mucha et al., 1995).

Safety And Hazards

When handling 4-Aminobenzylphosphonic Acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(4-aminophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKHKXMBGWNTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279293
Record name 4-Aminobenzylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzylphosphonic acid

CAS RN

5424-27-1
Record name 5424-27-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminobenzyl)phosphonic Acid
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Synthesis routes and methods

Procedure details

A round-bottom reaction flask (25 ml) equipped with a magnetic stirrer was fitted with a septum and a cool-trap condenser. It was charged with C60 (NO2). (100 mg) and tetrahydrofuran (15 ml). The solution was added 4-aminobenzylphosphonic acid (150 mg) in tetrahydrofuran (5 ml) and treated under sonication conditions for 30 min at ambient temperatures. At the end of reaction, suspended solids in the solution were separated by a centrifuge technique and repeatedly washed with tetrahydrofuran and acetone. The resulting brown solids were dried in vacuum at 40° C. to afford the corresponding 4-aminobenzylphosphonic acid derivatives of C60, C60 [--NHC6H4CH2P(=O) (OH)3 ]n, (95 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 400 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
G Yang, B Liu, S Dong - Journal of Electroanalytical Chemistry, 2005 - Elsevier
… In this paper, we achieved the covalent modification of GC surface using 4-aminobenzylphosphonic acid (4-ABPA) as a modifier in 0.1 M KCl aqueous solution through two types of …
Number of citations: 43 www.sciencedirect.com
XT Le, G Zeb, P Jégou, T Berthelot - Electrochimica acta, 2012 - Elsevier
… Benzylphosphonic acid has been reported to be easily grafted on stainless steel surface by electroreduction of the diazonium salt of 4-aminobenzylphosphonic acid in sulphuric acid …
Number of citations: 30 www.sciencedirect.com
G Yang, B Zheng, Q Yu, L Wang… - Nanoscience and …, 2013 - ingentaconnect.com
4-Aminobenzylphosphonic acid (4-ABPA) was covalently immobilized on a glassy carbon electrode (GCE) surface via an electrochemical oxidation process. The bare and 4-ABPA-…
Number of citations: 3 www.ingentaconnect.com
M Landt, SC Boltz, LG Butler - Biochemistry, 1978 - ACS Publications
… the 4-aminobenzylphosphonic acid and 7V-(4-aminobenzoyl)-4aminobenzylphosphonic acid … agarose coupled to diazotized 4-aminobenzylphosphonic acid bound large amounts of …
Number of citations: 109 pubs.acs.org
AK Bhakta, S Kumari, S Hussain, S Detriche… - Journal of Nanostructure …, 2019 - Springer
… acid, 4-aminobenzylphosphonic acid and sulfanilic acid. Nanotubes … ~ 2.4 nm) and 4-aminobenzylphosphonic acid (particle size ranges … However, only 4-aminobenzylphosphonic acid …
Number of citations: 9 link.springer.com
JA Jones, W Cushley - Bioscience Reports, 1985 - portlandpress.com
… This report demonstrates that antisera raised against 4-aminobenzylphosphonic acid have specificity for tyrosine phosphate, but are not inhibited by tyrosine sulphate. This observation …
Number of citations: 3 portlandpress.com
F Zhang, MW Wolff, D Williams, K Busch… - Applied biochemistry …, 2001 - Springer
… was reacted with 15 g of 4-aminobenzylphosphonic acid dissolved in 1.5 M HCl in an ice bath for 20 min. This solution was added to the cold histidine-Sepharose suspended in water. …
Number of citations: 12 idp.springer.com
W Zhang, W Ju, X Wu, Y Wang, Q Wang, H Zhou… - Applied Surface …, 2016 - Elsevier
… Indium tin oxide (ITO) substrate was modified with 4-aminobenzylphosphonic acid (ABPA), and then the polyaniline (PANI) film covalently bonded to ITO substrate was prepared by the …
Number of citations: 55 www.sciencedirect.com
O Fournier, CD Bapaume, D Messou… - ACS Applied Energy …, 2021 - ACS Publications
We report on the modification of zinc oxide thin films deposited by atomic layer deposition (ALD-ZnO) with various phosphonic acid derivatives. Particularly, three molecules differing by …
Number of citations: 5 pubs.acs.org
OD Benjamin, M Weissmann, D Bélanger - Electrochimica Acta, 2014 - Elsevier
… (R CT ) of a glassy carbon electrode modified by: (A) electrochemical reduction of diazobenzylphosphonic acid and (B) electrochemical oxidation of 4-aminobenzylphosphonic acid. …
Number of citations: 14 www.sciencedirect.com

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